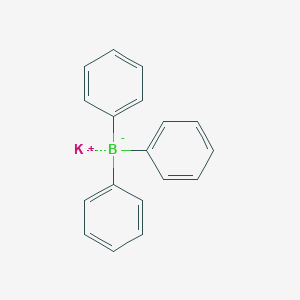

Potassium triphenylborohydride

Description

Properties

InChI |

InChI=1S/C18H15B.K/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBPHYNUVPZUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BK | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99747-36-1 | |

| Record name | 99747-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of Potassium Triphenylborohydride

Conventional Synthetic Routes to KTPBH

The most established route for synthesizing potassium triphenylborohydride is through the addition of a hydride to triphenylborane (B1294497). This method is valued for its directness and relatively high efficiency under controlled conditions.

The synthesis of this compound is achieved through the reaction of triphenylborane with potassium hydride. chempedia.info This process involves the direct addition of a hydride ion from potassium hydride to the electron-deficient boron atom of triphenylborane, forming the triphenylborohydride anion, [BPh₃H]⁻, with potassium as the counter-ion. chempedia.inforesearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), to yield a solution of the product. researchgate.net

Polar aprotic solvents, particularly ethers, are preferred for this synthesis. Tetrahydrofuran (THF) is the most commonly employed solvent for the preparation of KTPBH. researchgate.netgoogle.com Its properties make it highly suitable for this reaction. The oxygen atom in THF can effectively solvate the potassium ion, stabilizing the resulting ionic product. Furthermore, THF is generally inert to the highly reactive potassium hydride and the borohydride (B1222165) product under the reaction conditions. The use of an appropriate solvent like THF helps to facilitate the reaction by ensuring the reactants are in the same phase and by stabilizing the transition state, which can accelerate the reaction rate. wikipedia.org

Table 1: Solvent Considerations in KTPBH Synthesis

| Solvent | Type | Role in Synthesis | Impact on Efficiency |

|---|---|---|---|

| Tetrahydrofuran (THF) | Polar Aprotic Ether | Solvates potassium cation, dissolves reactants, inert medium. | High efficiency and yield, standard solvent of choice. researchgate.netgoogle.com |

| Other Ethers (e.g., Diethyl Ether) | Polar Aprotic Ether | Similar to THF but may have different solvating power and boiling point. | Can be used, but THF is more common due to its superior solvating ability for potassium salts. |

| Aprotic Nonpolar Solvents (e.g., Hexane) | Nonpolar | Poor solubility for ionic reagents like potassium hydride and the KTPBH product. | Generally unsuitable, leading to low reaction rates and yields. |

The stoichiometry of the reactants, triphenylborane and potassium hydride, has a significant impact on the purity of the resulting this compound solution. While the theoretical reaction occurs in a 1:1 molar ratio, practical considerations often necessitate adjustments to this ratio to maximize product purity and subsequent stability.

To ensure the complete conversion of triphenylborane, a slight excess of potassium hydride is often used. This drives the reaction towards completion, minimizing the presence of unreacted triphenylborane in the final solution. The presence of excess potassium hydride also plays a crucial role in the long-term stability of the KTPBH solution by preventing disproportionation. researchgate.net

Once synthesized, solutions of this compound may contain impurities, such as unreacted starting materials or byproducts from minor side reactions. Purification is essential to ensure the reagent's defined reactivity. Furthermore, stabilization is required for practical long-term storage.

A key impurity in the synthesis of related borohydrides can be removed by refluxing a THF solution of the crude product over excess potassium hydride. researchgate.net This technique can be applied to the purification of KTPBH. The process helps to decompose certain impurities and ensures that the equilibrium lies firmly on the side of the desired triphenylborohydride product. Following the reflux period, the solution can be filtered to remove the excess, insoluble potassium hydride, yielding a purified solution of KTPBH.

Solutions of this compound in THF are known to be stable for extended periods, even for months at room temperature, when stored correctly. koreascience.kr The primary concern during storage is the potential for disproportionation, where the borohydride might degrade into other boron-containing species.

The most effective strategy for preventing this degradation is to store the KTPBH solution over an excess of potassium hydride. researchgate.net The presence of excess hydride helps to suppress the disproportionation equilibrium, ensuring the integrity of the reagent over time. For long-term storage, KTPBH solutions should be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

Table 2: Purification and Stabilization Strategies for KTPBH

| Strategy | Purpose | Description |

|---|---|---|

| Reflux over Excess KH | Impurity Removal | The KTPBH solution in THF is heated at reflux with an excess of potassium hydride to decompose impurities. researchgate.net |

| Storage over Excess KH | Disproportionation Prevention | The purified solution is stored in a container with a small amount of solid potassium hydride. researchgate.net |

Strategies for Purification and Stabilization of KTPBH Solutions

Novel Approaches to Alkali Metal Hydridotriphenylborates

Recent advancements have focused on direct synthesis routes that circumvent the need for pre-synthesized and often difficult-to-handle alkali metal hydrides.

A significant development in the preparation of alkali metal trisubstituted borohydrides is a direct, one-pot synthesis involving an alkali metal, a hydrogen donor, and a trisubstituted borane (B79455). google.com This process has been demonstrated to be effective for producing KTPBH by reacting potassium metal, a suitable hydrogen donor, and triphenylborane in a solvent like tetrahydrofuran (THF). google.com

This approach is notable as it avoids the use of potassium hydride (KH), which requires special handling. google.com The reaction proceeds by dispersing the alkali metal in a solvent, often by heating it past its melting point, and then introducing the triarylborane and the hydrogen source under pressure. google.com For instance, a mixture of potassium metal, triphenylborane, and THF can be heated to approximately 85°C under a hydrogen gas atmosphere to yield a solution of KTPBH. google.com

Table 1: Example Conditions for Direct Synthesis of KTPBH

| Component | Role | Example Material | Solvent | Temperature | Pressure |

| Alkali Metal | Reactant | Potassium (K) | Tetrahydrofuran (THF) | ~65-85 °C | ~50 psig |

| Triarylborane | Reactant | Triphenylborane (BPh₃) | Tetrahydrofuran (THF) | ~65-85 °C | ~50 psig |

| Hydrogen Donor | Reactant | Hydrogen Gas (H₂) | Tetrahydrofuran (THF) | ~65-85 °C | ~50 psig |

This interactive table summarizes typical conditions for the direct synthesis of this compound.

An interesting aspect of the direct synthesis of KTPBH is that the reaction can proceed efficiently without a catalyst. google.com It has been discovered that for potassium metal, various trisubstituted boranes, including triphenylborane, can be converted to their corresponding potassium trisubstituted borohydrides in a reasonable timeframe at relatively low pressures without catalytic aid. google.com

While catalysts are not strictly necessary for the potassium-based synthesis, their use has been explored for other alkali metals like sodium. google.com For sodium-based reactions, catalysts such as naphthalene, phenanthrene, or triphenylene, sometimes in conjunction with a transition metal like FeCl₃ or TiCl₄, have been shown to facilitate the reaction. google.com The proposed mechanism, though not fully understood, may involve the trisubstituted borane itself catalyzing the reaction of potassium with hydrogen to form a highly reactive potassium hydride intermediate in situ. google.com

The direct synthesis method is versatile with respect to the hydrogen source. While hydrogen gas is a common reactant, other molecules can serve as hydrogen donors. google.com The scope of potential hydrogen donors includes, but is not limited to, deuterium (B1214612), tritium, ethers, cyclohexadiene, and cyclohexene. google.com

In an example demonstrating this flexibility, the reaction was successfully conducted without supplying hydrogen gas; instead, the ether solvent dimethoxyethane acted as the hydrogen donor. google.com This broadens the applicability and operational parameters of the synthesis, allowing for conditions where handling gaseous hydrogen might be undesirable.

The direct synthesis of KTPBH from potassium metal presents a notable contrast to the preparative methods for potassium trialkoxyborohydrides. The general method for synthesizing potassium trialkoxyborohydrides involves the reaction of a corresponding trialkoxyborane with potassium hydride in a solvent, typically THF. acs.orgresearchgate.netdtic.mil

A key difference lies in the reactivity and stability of the precursors and products. The synthesis of potassium trialkoxyborohydrides is highly dependent on the steric bulk of the alkoxy groups. For example, trimethoxy- and triethoxyborane react readily with KH at room temperature. researchgate.net In contrast, more sterically hindered variants like tri-sec-butoxyborane require refluxing in THF for 12-24 hours to achieve completion. acs.org

Furthermore, many potassium trialkoxyborohydrides are prone to disproportionation. acs.org To ensure their purity and stability, they are often stored over an excess of potassium hydride. acs.orgresearchgate.net This is a significant handling consideration not present in the direct synthesis of KTPBH from potassium metal. The synthesis of KTPBH from triphenylborane and KH is also known. researchgate.net Triphenoxyborane, an analogue to triphenylborane, reacts readily with KH even at -10°C, and the resulting product can be stabilized. researchgate.netresearchgate.net

Table 2: Comparison of Synthetic Approaches

| Feature | Direct Synthesis of KTPBH | Synthesis of Potassium Trialkoxyborohydrides |

| Hydride Source | Hydrogen Donor (e.g., H₂, ether) | Potassium Hydride (KH) |

| Boron Source | Triphenylborane | Trialkoxyborane |

| Alkali Source | Potassium Metal | Potassium Hydride (KH) |

| Catalyst | Generally not required | Not applicable |

| Product Stability | Stable in solution | Often requires excess KH to prevent disproportionation |

| Reaction Conditions | Elevated temperature and pressure | Varies from low to reflux temperatures, depending on sterics |

This interactive table compares the novel direct synthesis of KTPBH with the traditional synthesis of potassium trialkoxyborohydrides.

Direct Synthesis from Alkali Metals, Hydrogen Donors, and Triarylboranes

Analytical Techniques for Purity Assessment of KTPBH

Confirming the successful synthesis and assessing the purity of KTPBH relies on standard analytical techniques, particularly spectroscopic methods that can verify the presence of the key borohydride functional group.

¹¹B NMR Spectroscopy: Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) is a primary tool for characterizing boron compounds. It provides direct information about the coordination environment of the boron atom. The conversion of triphenylborane to KTPBH results in a distinct change in the ¹¹B NMR chemical shift. Complex organoborane mixtures can be quantitatively converted to their corresponding borohydrides by reaction with activated KH, allowing for detailed analysis by ¹¹B NMR, which typically shows well-resolved signals for the individual species. nih.gov In a documented direct synthesis of KTPBH, ¹¹B NMR was used to estimate the yield in the reaction solution at approximately 50%. google.com For comparison, the related potassium triisopropoxyborohydride exhibits a characteristic doublet in its ¹¹B NMR spectrum at δ 6.1 ppm (with a coupling constant J(B-H) of 118 Hz), confirming the presence of a single hydrogen atom bonded to the boron. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the presence of the B-H bond, which is the defining feature of a borohydride. rsc.org The B-H stretching vibration gives rise to a characteristic absorption band in the IR spectrum. For instance, in potassium triisopropoxyborohydride, this band appears at 2210 cm⁻¹. researchgate.net The presence of such a band in the spectrum of a KTPBH sample serves as direct evidence of successful hydride transfer to the boron center. IR analysis can also be used to assess purity by comparing the sample's spectrum to that of a pure standard or by identifying absorption bands corresponding to starting materials or byproducts. farmaciajournal.com

Table 3: Spectroscopic Data for Borohydride Characterization

| Technique | Analyte/Functional Group | Characteristic Signal | Reference Compound |

| ¹¹B NMR | B-H (Borohydride) | Doublet, δ 6.1 ppm | Potassium Triisopropoxyborohydride researchgate.net |

| IR Spectroscopy | B-H Stretch | ~2210 cm⁻¹ | Potassium Triisopropoxyborohydride researchgate.net |

This interactive table presents characteristic spectroscopic data used for the confirmation of borohydride compounds, with potassium triisopropoxyborohydride as a reference.

Quantitative Analysis of Active Hydride Content

The determination of the active hydride content is crucial for assessing the purity and reactivity of this compound. The most common and accurate method for this quantitative analysis is gasometry, which measures the volume of hydrogen gas evolved upon the complete hydrolysis of the hydride.

The underlying principle of this method is the stoichiometric reaction of the borohydride with a protic solvent, typically an acidic aqueous solution, to release hydrogen gas. The reaction can be represented as follows:

KBH(C₆H₅)₃ + H₂O → KOB(C₆H₅)₃ + H₂

By measuring the volume of hydrogen produced from a known mass of the sample, the active hydride content can be calculated.

A typical apparatus for this analysis is a gas buret, which is assembled from standard laboratory glassware. sigmaaldrich.com The setup allows for the controlled reaction of the solid this compound sample and the accurate measurement of the evolved hydrogen gas.

Procedure for Hydride Determination of Solid this compound:

A precisely weighed sample of solid this compound is placed into a reaction flask.

The system is sealed and purged with an inert gas, such as nitrogen, to remove atmospheric oxygen and moisture.

A suitable hydrolysis solution is introduced into the flask to react with the sample. For borohydrides, a glycerol/water mixture or an acidic solution is often used to ensure a controlled and complete reaction. sigmaaldrich.comkoreascience.kr

The evolved hydrogen gas is directed into a gas buret, where its volume is measured at a constant temperature and pressure. sigmaaldrich.com

The measured volume of hydrogen is then used to calculate the percentage of active hydride in the original sample.

The purity of the sample can be calculated using the following equation, which is based on the ideal gas law:

% Purity = (V × P × MW × 100) / (R × T × m × n)

Where:

V is the volume of hydrogen gas evolved (in Liters).

P is the atmospheric pressure (in atm).

MW is the molar mass of this compound (294.23 g/mol ).

R is the ideal gas constant (0.0821 L·atm/mol·K).

T is the temperature in Kelvin.

m is the mass of the sample (in grams).

n is the number of moles of hydrogen produced per mole of the sample (for KBH(C₆H₅)₃, n=1).

This gasometric method is considered the most accurate among volumetric and gasometric procedures for borohydride analysis. sigmaaldrich.com

While gasometry is the primary method for quantitative analysis of active hydride, spectroscopic techniques such as ¹¹B NMR can also be employed to assess the purity of this compound solutions. google.com

Below are interactive data tables summarizing the key aspects of the quantitative analysis.

| Parameter | Description | Significance |

|---|---|---|

| Principle | Measurement of H₂ gas evolved upon hydrolysis. | Provides a direct measure of the active hydride. |

| Reaction | KBH(C₆H₅)₃ + H₂O → KOB(C₆H₅)₃ + H₂ | Stoichiometric release of one mole of H₂ per mole of hydride. |

| Apparatus | Gas buret assembly. sigmaaldrich.com | Allows for precise collection and volume measurement of the evolved gas. sigmaaldrich.com |

| Accuracy | Considered the most accurate method for borohydride analysis. sigmaaldrich.com | Ensures reliable determination of purity and reactivity. |

| Reagent/Condition | Purpose | Example/Specification |

|---|---|---|

| Sample | Material to be analyzed. | Solid this compound |

| Solvent for Sample | To slurry the solid before hydrolysis. | Anhydrous Tetrahydrofuran (THF) sigmaaldrich.com |

| Hydrolysis Solution | To react with the hydride and release H₂. | Glycerol/Water mixture or dilute acid (e.g., HCl-EG-W). sigmaaldrich.com |

| Atmosphere | To prevent side reactions. | Inert (e.g., Nitrogen) sigmaaldrich.com |

| Temperature | To ensure a controlled reaction rate. | Typically room temperature (20-25 °C). sigmaaldrich.com |

Investigation of Transition State Geometries and Reaction Intermediates

The mechanism of reductions mediated by this compound, like other borohydride reagents, fundamentally involves the transfer of a hydride ion (H⁻) from the boron center to an electrophilic substrate. The geometry of the transition state during this hydride transfer is a critical determinant of the reaction's stereochemical outcome and rate. While direct experimental observation of transition states is challenging due to their fleeting nature, computational studies, primarily using density functional theory (DFT), have provided significant insights into the transition state geometries of analogous borohydride reductions. researchgate.netresearchgate.net These studies serve as a valuable framework for understanding the transformations mediated by KTPBH.

In the reduction of carbonyl compounds, the transition state is generally proposed to involve a four-membered ring-like structure where the boron and the carbonyl carbon are bridged by the transferring hydride and the oxygen atom coordinates to the potassium cation. The geometry around the boron atom transitions from tetrahedral in the ground state to a more distorted arrangement in the transition state. The substrate, in turn, rehybridizes from sp² to a more sp³-like character at the carbonyl carbon. acs.org

Key Features of the Proposed Transition State for Carbonyl Reduction:

Coordination of the Cation: The potassium ion (K⁺) is believed to play a crucial role in activating the carbonyl group by coordinating to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon.

Hydride Transfer Path: The hydride ion is transferred from the triphenylborohydride moiety to the carbonyl carbon. The B-H bond elongates while a new C-H bond begins to form.

Non-covalent Interactions: Non-covalent interactions between the phenyl groups of the borohydride and the substituents on the substrate can significantly influence the stability of different transition state conformers, thus dictating the stereoselectivity of the reduction. researchgate.net

Reaction intermediates in KTPBH-mediated reactions are transient species that are formed and consumed during the reaction pathway. For the reduction of carbonyls, the initial product is a potassium alkoxide of the triphenylborane-alcohol adduct. This intermediate is then typically hydrolyzed during the workup to yield the final alcohol product. While direct spectroscopic identification of these intermediates in KTPBH reactions is not extensively documented in the literature, their existence is inferred from the reaction products and by analogy to other well-studied borohydride reductions. digitellinc.com

| Transformation Type | Proposed Intermediate | Key Transition State Features |

|---|---|---|

| Carbonyl Reduction | Potassium alkoxytriphenylborate | Four-centered, non-planar ring; Elongated B-H bond; Developing C-H bond; K⁺ coordination to carbonyl oxygen |

| Epoxide Reduction | Potassium alkoxytriphenylborate | SN2-type attack of hydride on the less hindered carbon; Lewis acidic activation of the epoxide by K⁺ or adventitious BPh₃ |

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful tool for unraveling reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.govnih.gov In the context of KTPBH-mediated reactions, the use of deuterium-labeled reagents can provide definitive evidence for the source of the hydride and the stereochemistry of its addition.

For instance, using potassium triphenylborodeuteride (K[B(C₆H₅)₃D]) in a reduction reaction would lead to the incorporation of a deuterium atom into the product. The position and stereochemistry of this deuterium atom can be determined using techniques such as NMR spectroscopy and mass spectrometry, thereby providing detailed mechanistic insights.

Hypothetical Isotopic Labeling Experiment:

Consider the reduction of a prochiral ketone with K[B(C₆H₅)₃D]. The analysis of the resulting deuterated alcohol would allow for the determination of the facial selectivity of the hydride (deuteride) attack. This information is invaluable for understanding the factors that govern the stereochemical control in KTPBH reductions.

While specific isotopic labeling studies on KTPBH are not widely reported in peer-reviewed literature, the principles are well-established from studies on other hydride-transfer reagents. researchgate.netrsc.org Such studies have been instrumental in confirming the nature of the hydride transfer step and in elucidating the mechanisms of related reactions. princeton.edu The application of these techniques to KTPBH-mediated transformations would undoubtedly provide a more refined understanding of their reaction pathways.

| Isotopically Labeled Reagent | Mechanistic Question Addressed | Analytical Technique |

|---|---|---|

| K[B(C₆H₅)₃D] | Source and stereochemistry of hydride transfer | NMR Spectroscopy, Mass Spectrometry |

| Substrate with isotopic label (e.g., ¹³C at carbonyl) | Bond-forming and bond-breaking steps | ¹³C NMR Spectroscopy |

Synthesis and Preparation of Potassium Triphenylborohydride

Reaction of Potassium Hydride with Triphenylborane (B1294497)

The most common and straightforward method for the preparation of potassium triphenylborohydride involves the reaction of potassium hydride (KH) with triphenylborane (B(C₆H₅)₃) in an inert solvent, typically tetrahydrofuran (B95107) (THF). acs.org The reaction proceeds via a simple acid-base reaction where the hydride from KH adds to the Lewis acidic boron atom of triphenylborane.

Reaction Scheme: KH + B(C₆H₅)₃ → K⁺[HB(C₆H₅)₃]⁻

The reaction is typically carried out by adding a solution of triphenylborane in THF to a suspension of excess potassium hydride in THF at room temperature with vigorous stirring. acs.org The progress of the reaction can be monitored by measuring the consumption of the starting materials or the formation of the product.

Characterization and Standardization of KTPBH Solutions

The resulting solution of KTPBH in THF can be standardized to determine its exact concentration. This is typically done by hydrolyzing a known aliquot of the solution with acid and measuring the volume of hydrogen gas evolved. This allows for the precise use of the reagent in stoichiometric amounts for subsequent reactions.

Stereoselective and Chemoselective Reductions with Potassium Triphenylborohydride

Diastereoselective Reduction of Cyclic and Acyclic Carbonyl Compounds

Potassium triphenylborohydride (KTPBH) exhibits notable stereoselectivity in the reduction of cyclic ketones. researchgate.netresearchgate.net

The reduction of substituted cyclohexanones with various hydride reagents often yields a mixture of diastereomeric alcohols. The stereochemical outcome is influenced by factors such as the steric bulk of the reducing agent and the substitution pattern of the cyclohexanone (B45756) ring. mdpi.comvub.ac.be

In the case of 2-methylcyclohexanone (B44802), reduction with this compound yields cis-2-methylcyclohexanol (B1584281) with high stereospecificity (98.5:1.5), a result that is comparable to that achieved with the highly selective lithium tri-sec-butylborohydride. researchgate.netresearchgate.net This high diastereoselectivity is attributed to the steric hindrance of the reducing agent, which favors attack from the less hindered face of the carbonyl group. vub.ac.be For 4-tert-butylcyclohexanone, reduction with certain catalysts can lead to high diastereoselectivity for the cis-isomer, which is thermodynamically less stable. mdpi.com

Table 1: Diastereoselective Reduction of Substituted Cyclohexanones

| Ketone | Reducing Agent | Product | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| 2-Methylcyclohexanone | This compound | cis-2-Methylcyclohexanol | 98.5:1.5 researchgate.netresearchgate.net |

Stereochemical Control in Alkyl-Substituted Ketone Reductions

The reduction of acyclic, alkyl-substituted ketones also demonstrates the influence of steric factors on the stereochemical outcome. While specific data on the reduction of a wide range of acyclic alkyl-substituted ketones by this compound is limited in the provided search results, the general principles of steric approach control observed with cyclic ketones are applicable. The bulky nature of the triphenylborohydride moiety dictates that the hydride transfer will occur from the less sterically encumbered face of the ketone, leading to a predictable diastereomeric alcohol product. vdoc.pub

Regioselective Reduction of Conjugated Systems

α,β-Unsaturated carbonyl compounds possess two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). Nucleophilic attack by a hydride reagent can occur at either site, leading to 1,2-addition (yielding an allylic alcohol) or 1,4-addition (conjugate reduction, yielding a saturated ketone after workup). tandfonline.com The regioselectivity of this reduction is a critical aspect of synthetic organic chemistry. tandfonline.combham.ac.uk

This compound has proven to be an excellent reagent for the 1,4-reduction of specific types of α,β-unsaturated ketones. tandfonline.comtandfonline.comresearchgate.net This selectivity is attributed to the "soft" nature of the hydride donor, which favors attack at the softer β-carbon of the enone system. tandfonline.com

For acyclic enones such as 1-penten-3-one, 3-penten-2-one, and mesityl oxide, reduction with this compound results in exclusive 1,4-reduction. tandfonline.com Similarly, β-unsubstituted cyclohexenones undergo clean 1,4-reduction. tandfonline.com

Table 2: Regioselective Reduction of Enones with this compound

| Enone | Product after Oxidation | Yield of 1,4-Reduction Product (%) |

|---|---|---|

| 1-Penten-3-one | 3-Pentanone | >99 tandfonline.com |

| 3-Penten-2-one | 2-Pentanone | >99 tandfonline.com |

| Mesityl Oxide | 4-Methyl-2-pentanone | >99 tandfonline.com |

| Cyclohexenone | Cyclohexanone | 96 tandfonline.com |

Selective 1,4-Reduction of α,β-Unsaturated Ketones (Enones)

Comparative Selectivity with Other Conjugate Reducing Agents

The selectivity of this compound for 1,4-reduction is often compared to other hydride reagents, notably K-Selectride (potassium tri-sec-butylborohydride). For β-substituted cyclohexenones and aromatic enones, this compound exhibits a greater tendency for 1,4-reduction than K-Selectride. tandfonline.comtandfonline.comresearchgate.net While K-Selectride is a powerful tool for generating enolates via 1,4-addition, the structural difference—three phenyl groups in KPh₃BH versus three sec-butyl groups in K-Selectride—influences the reagent's softness and, consequently, its regioselectivity. tandfonline.com Other reagents used for selective 1,4-reduction include nickel complex reducing agents (NiCRA) and lithium cuprates (LiCuHR). tandfonline.com In contrast, reagents like diisobutylaluminum hydride (DIBAL-H) and 9-borabicyclo[3.3.1]nonane (9-BBN) are known to favor 1,2-reduction. tandfonline.com

This compound is highly effective for the 1,4-reduction of aliphatic, acyclic enones and β-unsubstituted cyclic enones. tandfonline.com However, the substrate scope has its limitations. The provided information does not detail the outcomes for more complex or highly substituted enone systems. The steric and electronic properties of the substrate can significantly influence the ratio of 1,2- to 1,4-addition. For instance, increased steric hindrance around the β-carbon may disfavor 1,4-attack, potentially leading to a higher proportion of the 1,2-reduction product.

Distinction Between 1,2- and 1,4-Addition Pathways

This compound generally favors the 1,4-reduction (conjugate addition) of both acyclic and cyclic enones. thieme-connect.de This preference is more pronounced than that of other selective reducing agents like K-Selectride, particularly with β-substituted cyclohexenones and aromatic enones. researchgate.net The regioselectivity of the reduction is influenced by the steric environment of the α,β-unsaturated carbonyl compound.

For instance, in the reduction of various enones, this compound consistently yields the corresponding saturated ketones as the major product. This indicates a strong preference for the 1,4-addition pathway over the 1,2-addition pathway, which would lead to the formation of allylic alcohols.

Table 1: Reduction of α,β-Unsaturated Ketones with this compound

| Enone | Product (Major) | Addition Pathway |

| Cyclohexenone | Cyclohexanone | 1,4-addition |

| Acyclic Enones | Saturated Ketones | 1,4-addition |

| β-Substituted Cyclohexenones | Saturated Ketones | 1,4-addition |

| Aromatic Enones | Saturated Ketones | 1,4-addition |

It is important to note that while this compound is a powerful tool for achieving 1,4-reductions, the substrate structure can influence the outcome. For example, α,β-unsaturated ketones that can readily adopt an s-cis conformation are more prone to undergo conjugate reduction. thieme-connect.de

Functional Group Tolerance and Chemoselectivity Profiles

This compound is recognized as a very mild reducing agent, exhibiting a high degree of chemoselectivity. researchgate.netresearchgate.net This allows for the selective reduction of certain functional groups while leaving others intact within the same molecule.

This compound rapidly and quantitatively reduces aldehydes and ketones to their corresponding alcohols. koreascience.krresearchgate.net This reactivity is a hallmark of its utility in organic synthesis. The reagent displays remarkable chemoselectivity, allowing for the reduction of aldehydes and ketones in the presence of less reactive functional groups. researchgate.nettandfonline.com For example, it can selectively reduce a ketone in the presence of an ester.

Table 2: Competitive Reduction of Ketones with this compound researchgate.net

| Ketone Pair | Selectivity |

| Cyclohexanone vs. Cyclopentanone | 97:3 |

| Cyclohexanone vs. 4-Heptanone | 99.4:0.6 |

This high level of selectivity is comparable to other highly selective reducing agents. researchgate.net

The reactivity of this compound towards imines and nitriles is significantly lower than towards aldehydes and ketones. While nitriles can be reduced to primary amines by strong reducing agents like lithium aluminum hydride, they are generally inert to milder reagents like this compound under standard conditions. researchgate.netlibretexts.org Similarly, imines, which can be generated in situ, are less reactive towards this borohydride (B1222165). researchgate.net

In contrast, aromatic disulfides are readily reduced by this compound to the corresponding thiols. researchgate.net

A key feature of this compound's chemoselectivity is its inertness towards a variety of common organic functional groups.

Alcohols: Secondary and tertiary alcohols are inert to this compound. koreascience.kr Primary alcohols may react to evolve hydrogen gas, but the hydroxyl group itself is not reduced. koreascience.kr

Carboxylic Acids: Carboxylic acids react with this compound to liberate hydrogen gas rapidly and quantitatively, but no further reduction of the carboxylic acid group occurs. koreascience.krsavemyexams.com

Phenols: Phenols, being more acidic than alcohols, also react to evolve hydrogen but are not reduced. koreascience.krlibretexts.org

Aromatic Rings: The aromatic rings of the triphenylborane (B1294497) moiety and the substrate are generally stable and not reduced by this compound.

This inertness allows for the selective reduction of aldehydes and ketones in molecules containing these other functional groups without the need for protecting groups. youtube.com

KTPBH in Multistep Organic Synthesis Pathways

Multistep synthesis is a carefully planned sequence of chemical reactions designed to create complex molecules from simpler starting materials. scribd.com In this context, the choice of reagents for each step is critical to ensure high yield and purity of the final product. KTPBH's specific reactivity profile makes it an excellent tool for such intricate synthetic pathways.

The construction of complex molecules, particularly natural products and pharmaceuticals, demands exceptional control over chemical reactions. A key requirement is selectivity—the ability to react with one functional group while leaving others untouched (chemoselectivity) and to control the three-dimensional arrangement of atoms (stereoselectivity).

KTPBH exhibits remarkable chemo- and stereoselectivity, primarily due to the sterically hindered environment created by its three phenyl groups. This bulk allows it to selectively reduce less sterically hindered carbonyl groups. For instance, in a mixture of cyclohexanone and the more sterically hindered 4-heptanone, KTPBH shows a near-perfect selectivity of 99.4:0.6 for the cyclohexanone. ptfarm.pl This property is invaluable in complex molecules possessing multiple ketone or aldehyde functionalities.

Furthermore, KTPBH provides high stereoselectivity in the reduction of cyclic ketones. The reduction of 2-methylcyclohexanone, for example, yields cis-2-methylcyclohexanol with excellent stereospecificity (98.5:1.5), a level of precision that rivals other highly specialized reducing agents. ptfarm.plchemicalbook.com This control is crucial for establishing the correct stereochemistry in chiral molecules, which is often essential for their biological activity.

| Substrate(s) | Product(s) | Selectivity / Isomer Ratio | Reference |

|---|---|---|---|

| Cyclohexanone vs. Cyclopentanone | Cyclohexanol / Cyclopentanol | 97:3 | chemicalbook.com |

| Cyclohexanone vs. 4-Heptanone | Cyclohexanol / 4-Heptanol | 99.4:0.6 | ptfarm.pl |

| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol / trans-2-Methylcyclohexanol | 98.5:1.5 | ptfarm.plchemicalbook.com |

Cascade reactions, also known as domino reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all occurring in a single pot. wikipedia.org These reactions are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. wikipedia.org A classic example is Sir Robert Robinson's 1917 synthesis of tropinone, a precursor to atropine, which involved a one-pot reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid. rsc.orgresearchgate.netmeta-synthesis.com

While specific, named cascade reactions initiated by KTPBH are not yet widely documented, its properties make it a strategic reagent for designing such sequences. A successful cascade reaction requires that each step proceeds cleanly and selectively, without interfering with the starting materials or subsequent steps. The high chemoselectivity of KTPBH is a critical asset here. By selectively reducing a specific carbonyl group, KTPBH can unmask or create a new reactive functional group (e.g., a hydroxyl group). This newly formed group can then be precisely positioned to participate in a subsequent, spontaneous intramolecular reaction, such as a cyclization or rearrangement, under the same reaction conditions. This strategic, selective initiation is fundamental to the development of novel and efficient cascade pathways for building molecular complexity.

Role of KTPBH in Novel Synthetic Transformations

The quest for new chemical reactions is a driving force in organic chemistry. Researchers are exploring the use of established reagents like KTPBH in unconventional roles to develop novel transformations.

Main group chemistry involves elements from the s and p blocks of the periodic table. libretexts.orgresearchgate.net Hydride donors are fundamental reagents in this area, used for reductions and for forming new element-hydrogen bonds. google.com The reactivity of a main group hydride is often quantified by its "hydricity," which measures its ability to donate a hydride ion (H⁻).

The application of KTPBH as a hydride donor for main group elements, particularly in organophosphorus chemistry, represents an emerging research frontier. Organophosphorus compounds are central to various fields, but transformations such as the reduction of stable phosphine (B1218219) oxides (containing a P=O bond) to phosphines are often challenging. While there is extensive literature on organophosphorus chemistry, the use of KTPBH for these specific reductions is not yet commonplace. Current time information in Bangalore, IN. However, given its established character as a potent, yet selective, hydride source, KTPBH presents a promising candidate for exploration in this area. Its potential to effect challenging reductions of P=O, P-Cl, or other bonds in organophosphorus systems could lead to new synthetic methodologies.

Hydroboration is a powerful reaction that typically involves the addition of a boron-hydrogen bond across a carbon-carbon or carbon-heteroatom double or triple bond. libretexts.org Traditionally, reagents like borane (B79455) (BH₃) are used as the direct source of the B-H bond.

Recent research has uncovered a novel role for KTPBH not as the primary hydroborating agent, but as a key component in catalytic systems for these reactions. Specifically, alkali metal hydridotriphenylborates, including KTPBH, have been shown to be effective chemoselective catalysts for the hydroboration of carbon dioxide (CO₂) and various carbonyl compounds. In these systems, KTPBH does not provide the boron and hydrogen that are added to the substrate; instead, it acts as a catalyst to facilitate the reaction of a primary hydroborating agent, such as HBpin (pinacolborane), with the unsaturated substrate.

KTPBH as a Component in Catalytic Systems

The development of new catalytic systems is crucial for sustainable and efficient chemistry. Catalysts increase the rate of a reaction without being consumed, enabling transformations that would otherwise be impractical. KTPBH has emerged as a valuable component in the design of novel, metal-based catalytic systems.

Research has demonstrated that alkali metal hydridotriphenylborates, formulated as [(L)M][HBPh₃] (where M is Li, Na, or K, and L is a chelating ligand), function as highly chemoselective catalysts. These systems are particularly effective for the hydroboration of aldehydes, ketones, and CO₂. The catalytic cycle involves the hydridotriphenylborate anion, [HBPh₃]⁻, playing an active role in the hydride transfer steps. The choice of the alkali metal (K, Na, Li) and the coordinating ligand allows for fine-tuning of the catalyst's reactivity and selectivity. For example, these catalysts can selectively reduce an aldehyde in the presence of a ketone, a feat that is challenging for many standard reducing agents. This application of KTPBH as part of a tunable catalytic system marks a significant advance, moving it from a stoichiometric reagent to a more sustainable catalytic component.

| Substrate | Primary Hydroborating Agent | Catalytic System Component | Outcome | Reference |

|---|---|---|---|---|

| Carbonyl Compounds (Aldehydes, Ketones) | Pinacolborane (HBpin) | [(L)K][HBPh₃] | Chemoselective reduction to corresponding alcohols | |

| Carbon Dioxide (CO₂) | Pinacolborane (HBpin) | [(L)K][HBPh₃] | Catalytic conversion to methoxy-borane derivatives |

Design of Cooperative Catalytic Systems Incorporating KTPBH

Cooperative catalysis, also known as synergistic catalysis, is a powerful strategy where two or more distinct catalysts work in concert to facilitate a chemical transformation that is inefficient or unattainable with a single catalyst alone. nih.gov This approach often involves the simultaneous activation of both the nucleophile and the electrophile. nih.gov In such systems, each metal or component can play a unique and vital role, enabling a mode of substrate activation not possible in single-catalyst systems. semanticscholar.org

While specific, widely-commercialized cooperative systems featuring KTPBH are still an emerging area of research, its chemical properties make it a promising component. The principle can be illustrated by systems using other metal combinations. For instance, alkali-metal aluminates and magnesiates have demonstrated significant cooperative effects. semanticscholar.org In one example, the combination of an aluminum porphyrin (a Lewis acid) and a quaternary ammonium (B1175870) salt (a nucleophile activator) demonstrated high efficiency in the copolymerization of epoxides and CO2, a reaction where the cooperative action of both components was crucial for high activity and selectivity. rsc.org

Theoretically, KTPBH could be integrated into similar systems. Its role would likely be that of a potent hydride (H⁻) donor, activated or directed by a second catalytic species, such as a Lewis acid. The Lewis acid would coordinate to the substrate, enhancing its electrophilicity and preparing it for nucleophilic attack by the hydride from KTPBH. The bulky triphenyl groups on the boron atom could influence the steric environment of the reaction, potentially controlling regioselectivity.

Table 1: Potential Roles in a Hypothetical Cooperative Catalytic System

| Component | Potential Role | Mechanism of Action |

| This compound (KTPBH) | Hydride (Nucleophile) Donor | Delivers a hydride ion (H⁻) to an activated substrate. |

| Lewis Acid (e.g., AlCl₃, Ti(OⁱPr)₄) | Substrate Activator | Coordinates to an electrophilic site on the substrate (e.g., a carbonyl group), increasing its reactivity. |

| Substrate (e.g., Ketone, Imine) | Electrophile | Accepts the hydride ion to undergo reduction. |

| Solvent (e.g., THF, Diethyl Ether) | Reaction Medium | Solvates reactants and stabilizes intermediates. |

KTPBH in Asymmetric Catalysis (e.g., Enantioselective Reductions)

Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the production of single enantiomers of chiral molecules, which is critical in the pharmaceutical and agrochemical industries. researchgate.netrsc.org Enantioselective reductions, particularly of prochiral ketones and imines, are fundamental transformations within this field. sigmaaldrich.com

The use of KTPBH in enantioselective catalysis is a frontier of research. The development of chiral catalysts for reductions often involves modifying a hydride reagent with chiral ligands or using a chiral catalyst to control the approach of an achiral reducing agent. sigmaaldrich.com The structure of KTPBH, with its three phenyl substituents, presents a unique scaffold that could be exploited for asymmetric synthesis.

Research in asymmetric reductions has extensively utilized other boron-based reagents, such as in the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to achieve high enantioselectivity. sigmaaldrich.com While KTPBH is achiral itself, its application in asymmetric catalysis could follow two primary pathways:

In combination with a chiral catalyst: A chiral Lewis acid or a chiral phase-transfer catalyst could form a complex with the substrate, orienting it for a stereoselective attack by the hydride from KTPBH.

Modification to a chiral analogue: Synthetic modification of the triphenylborane moiety to include chiral groups could produce a new class of chiral borohydride reagents capable of direct enantioselective reductions.

The bulky nature of the phenyl groups is a significant feature, as steric hindrance plays a crucial role in directing the stereochemical outcome in many asymmetric reactions. nih.gov Although documented examples are sparse, the foundational principles of asymmetric catalysis suggest that KTPBH is a viable candidate for future development in this domain. researchgate.net

Applications in Materials Science

In materials science, KTPBH is explored as a specialized reagent for modifying polymers and synthesizing novel nanomaterials, where its reducing power and boron content can be leveraged. smolecule.comresearchgate.net

KTPBH in Polymer Functionalization and Modification

Post-polymerization modification is a critical tool for synthesizing functional polymers that cannot be readily accessed through direct polymerization of the corresponding functional monomers. utexas.edursc.org This strategy allows for the introduction of desired chemical groups onto a pre-existing polymer backbone, tailoring its properties for specific applications. utexas.edu

A notable application of KTPBH is in the post-polymerization modification of polyols to introduce amine functionalities. google.com A patented process describes a method for producing β-amino ester functionalized polymers through a two-step process. First, a polyol is converted into its corresponding acetoacetate-functionalized version. Subsequently, this intermediate undergoes direct reductive amination. In this second step, KTPBH is listed as an effective reducing agent to convert the intermediate enamine into the final amine-functionalized polymer. google.com This method represents a practical alternative to direct polymerization strategies, which can be challenging for certain amine-bearing monomers. google.com

Table 2: KTPBH in Reductive Amination for Polymer Modification

| Step | Reactants | Reagent | Product |

| 1. Acetoacetylation | Polyol, Acetoacetate Reagent | - | Acetoacetate-functionalized Polymer |

| 2. Reductive Amination | Acetoacetate-functionalized Polymer, Amine | This compound | β-amino ester functionalized Polymer |

The use of KTPBH and other borohydrides in this context overcomes limitations of other methods, which have shown restricted conversion rates for amino functionalization. google.com

Role in the Controlled Synthesis of Nanomaterials (e.g., Nanoparticle Formation)

The synthesis of nanomaterials, particularly metallic nanoparticles, often relies on the chemical reduction of metal salt precursors in a solution. mdpi.comfrontiersin.org This process involves two main stages: nucleation, where metal atoms cluster to form stable nuclei, and subsequent growth, where these nuclei grow into larger particles. mdpi.comnih.gov The choice of reducing agent is critical as it influences the size, shape, and stability of the resulting nanoparticles. researchgate.net

While common reducing agents include sodium borohydride, citrates, and ascorbic acid, the strong reducing potential of KTPBH makes it a candidate for the synthesis of specific types of nanomaterials. Its potential role lies in the reduction of metal precursors to their zero-valent state, initiating the nucleation and growth of nanoparticles. mdpi.com

The synthesis process can be generally described as:

M⁺ + e⁻ (from reducing agent) → M⁰ (atom)

n(M⁰) → (M⁰)n (nanoparticle nucleus)

KTPBH could be particularly useful for:

Synthesizing Metal Boride Nanoparticles: The boron in KTPBH could be incorporated into the final material, not just act as a reducing agent.

Non-aqueous Synthesis: Its solubility in organic solvents like THF makes it suitable for syntheses where water must be excluded.

The triphenyl groups may also act as capping or stabilizing agents during the initial stages of nanoparticle formation, sterically hindering aggregation and thus helping to control particle size. researchgate.net Although this application is still in an exploratory phase, the fundamental properties of KTPBH align well with the requirements for a reducing agent in controlled nanomaterial synthesis.

Conclusion

Potassium triphenylborohydride has carved a niche for itself in the field of synthetic organic chemistry as a highly selective and versatile reducing agent. Its sterically demanding and electronically tuned nature allows for remarkable control over both chemoselectivity and stereoselectivity. From the precise reduction of carbonyl compounds to the regioselective transformation of enones, KTPBH provides chemists with a powerful tool to navigate the complexities of modern organic synthesis. As research continues to explore its potential in areas such as hydroboration and transition-metal catalysis, the story of this compound is far from over, promising further exciting discoveries and applications in the years to come.

Computational and Theoretical Investigations of Potassium Triphenylborohydride

Quantum Chemical Studies on KTPBH Reactivity

Quantum chemical methods are instrumental in understanding the electronic structure and reactivity of chemical species. For potassium triphenylborohydride, these studies focus on the fundamental aspects of the hydride transfer process, which is the key step in reductions. By modeling the potential energy surfaces of reactions involving KTPBH, researchers can analyze transition states and intermediates to predict reaction outcomes and explain experimental observations.

Density Functional Theory (DFT) has become a primary tool for calculating the energetics of chemical reactions, offering a balance between computational cost and accuracy. hi.is For KTPBH, DFT calculations are used to determine the thermodynamic and kinetic parameters of the hydride transfer to a substrate. This involves calculating the energies of the reactants, products, and, crucially, the transition state to determine the activation energy barrier (ΔG‡ or Ea), which controls the reaction rate.

While specific, detailed DFT studies calculating the hydride transfer energetics for KTPBH are not extensively documented in publicly available literature, the principles can be understood from studies on analogous systems. For instance, DFT calculations on other hydride transfer reactions reveal the critical influence of factors like the cation and the substrate on the energy barrier. In one study involving a potassium cation, the energy difference between two competing hydride transfer transition states was found to be a mere 1.3 kcal/mol, highlighting the subtle effects that determine reaction pathways. researchgate.net In another computational analysis of a different borohydride (B1222165) system, the hydride transfer step was found to be highly exergonic, with a calculated Gibbs free energy (ΔG) of -32.4 kcal/mol, indicating a strong thermodynamic driving force. researchgate.net

These types of calculations allow for the quantification of the "hydricity," or hydride donor ability, of a reagent. A higher energy of the B-H bond corresponds to a lower hydricity and a milder reducing agent, which is consistent with the observed reactivity of KTPBH. researchgate.net DFT studies can precisely model how the three electron-withdrawing phenyl groups on the boron atom modulate the electronic properties of the B-H bond, making KTPBH less reactive than reagents like sodium borohydride.

The table below illustrates typical energetic data that can be obtained from DFT calculations for hydride transfer reactions, based on values reported for analogous systems.

| Hydride Transfer System | Calculation Method | Calculated Parameter | Energy Value (kcal/mol) |

| Generic Borohydride Reduction | DFT | Gibbs Free Energy of Reaction (ΔG) | -32.4 researchgate.net |

| Hydride Transfer with K+ Cation | DFT | Transition State Energy Difference | 1.3 researchgate.net |

| Enzymatic Hydride Transfer | QM/MM | Classical Activation Free Energy (ΔG‡) | 19.0 nih.gov |

| Enzymatic Hydride Transfer | QM/MM | Quantum-Corrected Activation Free Energy | 16.4 nih.gov |

This table presents data from analogous systems to demonstrate the type of information gained from DFT studies, as specific studies on KTPBH are not widely available.

A hallmark of KTPBH is its exceptional stereoselectivity, particularly in the reduction of substituted cyclic ketones. For example, the reduction of 2-methylcyclohexanone (B44802) with KTPBH yields cis-2-methylcyclohexanol (B1584281) with outstanding selectivity (98.5:1.5). researchgate.net Computational modeling is essential to understand the origin of this selectivity. Such models calculate the energies of the different transition states that lead to the possible stereoisomeric products.

The high stereoselectivity of KTPBH is attributed to the steric bulk of the triphenylborohydride anion. In the transition state of the reduction, the ketone substrate can approach the hydride donor from different trajectories. For a cyclic ketone, this typically involves an "axial" or "equatorial" attack. Computational models, by optimizing the geometries of these transition states, can show that the transition state leading to the major product is significantly lower in energy than the one leading to the minor product. The steric hindrance from the three large phenyl groups on the boron atom dictates the most favorable orientation for the approaching substrate, minimizing non-bonded interactions and thus favoring one transition state over the other.

Similarly, KTPBH can exhibit regioselectivity in the ring-opening of non-symmetrical epoxides. researchgate.net The presence of a Lewis acid, such as triphenylborane (B1294497), can dramatically alter the outcome. researchgate.net Computational studies can model the reaction under both conditions. They can analyze the transition states for nucleophilic attack at the different carbon atoms of the epoxide ring. These models can reveal that coordination of the Lewis acid to the epoxide oxygen alters the electronic structure and steric accessibility of the ring carbons, thereby lowering the activation barrier for attack at a different position compared to the reaction with KTPBH alone. d-nb.infochemrxiv.org

The table below shows experimental selectivity data for KTPBH that serves as a benchmark for computational models.

| Substrate | Product(s) | Observed Selectivity |

| 2-Methylcyclohexanone | cis- and trans-2-Methylcyclohexanol | 98.5 : 1.5 (cis:trans) researchgate.net |

| Cyclohexanone (B45756) vs. Cyclopentanone | Cyclohexanol and Cyclopentanol | 97 : 3 (preferential reduction of cyclohexanone) researchgate.net |

| Cyclohexanone vs. 4-Heptanone | Cyclohexanol and 4-Heptanol | 99.4 : 0.6 (preferential reduction of cyclohexanone) researchgate.net |

Complete Neglect of Differential Overlap (CNDO) is a semi-empirical quantum chemistry method developed in the 1960s. While largely superseded by more accurate methods like DFT, it was historically used to provide qualitative insights into the electronic properties of molecules, such as atomic charges and dipole moments, at a low computational cost.

Specific CNDO calculations on this compound are not found in the modern scientific literature. However, the application of such a method would theoretically focus on understanding how substituents on the phenyl rings influence the reactivity of the borohydride. For example, a CNDO calculation could be used to model the effect of placing electron-donating groups (like methoxy (B1213986), -OCH₃) or electron-withdrawing groups (like nitro, -NO₂) on the phenyl rings.

The calculations would predict changes in the electron distribution within the [(C₆H₅)₃BH]⁻ anion.

Electron-donating groups would be expected to increase the electron density on the boron atom, making the hydride more electron-rich (more "hydridic") and thus a stronger reducing agent.

Electron-withdrawing groups would be expected to decrease the electron density on the boron atom, making the hydride less potent and the reagent an even milder reducing agent.

These calculations would provide a qualitative understanding of how the electronic nature of the B-H bond can be tuned, correlating the calculated charge on the hydride hydrogen with the expected reactivity.

Molecular Dynamics (MD) Simulations of KTPBH Interactions

The solvent plays a critical role in any chemical reaction, stabilizing reactants, transition states, and products to different extents. MD simulations can model the explicit interactions between KTPBH and solvent molecules (e.g., tetrahydrofuran (B95107), THF). Such simulations track the positions and motions of all atoms in the system over time, revealing the structure of the solvent shell around the K⁺ cation and the [(C₆H₅)₃BH]⁻ anion.

MD simulations of potassium ions in various solvents show that the cation is surrounded by a well-defined solvation shell, where solvent molecules orient themselves to maximize favorable electrostatic interactions. nih.gove3s-conferences.org For KTPBH, the situation is more complex due to the nature of the anion. The triphenylborohydride anion is large and somewhat nonpolar on its surface due to the phenyl groups, but it carries a formal negative charge.

MD simulations would be able to show how solvent molecules arrange themselves around this complex ion pair. In a polar aprotic solvent like THF, the oxygen atoms would coordinate to the K⁺ cation. The solvation of the large anion would be less ordered. This solvation structure is critical for reactivity, as the solvent shell can impede the approach of a substrate to the reactive B-H bond. Simulations could reveal how the solvent dynamics—the rate at which solvent molecules exchange between the solvation shell and the bulk solvent—could influence the availability of the hydride for reaction.

In solution, the potassium cation and the triphenylborohydride anion can exist in different arrangements, primarily as a contact ion pair (CIP) , where the ions are in direct contact, or a solvent-separated ion pair (SSIP) , where one or more solvent molecules are located between the cation and anion. halide-crylink.com The equilibrium between these states is highly dependent on the solvent's polarity and coordinating ability.

MD simulations are the ideal tool to study the dynamics of this ion pairing. arxiv.orgresearchgate.net By simulating the system over time, researchers can observe the transitions between CIP and SSIP states and determine their relative stabilities. This dynamic behavior is thought to be crucial for the stereoselectivity of KTPBH.

The position of the K⁺ cation relative to the bulky anion can influence the steric environment of the reactive hydride.

In a CIP , the potassium cation might be positioned in a way that it partially blocks one face of the approaching substrate or coordinates with the substrate's carbonyl oxygen, pre-organizing the transition state. This fixed, tight arrangement could enhance stereoselectivity by creating a more ordered and sterically demanding transition state.

In an SSIP , the cation is further away, and the anion is more symmetrically solvated. This might lead to a less rigid transition state and potentially lower stereoselectivity.

MD simulations combined with quantum mechanics (QM/MM methods) could model the reduction reaction from different ion pair configurations, allowing for a direct correlation between the ion pair structure and the calculated energy barriers for the formation of different stereoisomers. This would provide a powerful, dynamic explanation for the high stereoselectivity observed in KTPBH reductions.

| Ion Pair State | Description | Hypothesized Effect on Stereoselectivity |

| Contact Ion Pair (CIP) | K⁺ and [(C₆H₅)₃BH]⁻ are in direct contact. | High Selectivity: The cation's fixed position can create a more rigid and sterically defined transition state, favoring one approach of the substrate. |

| Solvent-Separated Ion Pair (SSIP) | Solvent molecules are interposed between the K⁺ and [(C₆H₅)₃BH]⁻ ions. | Lower Selectivity: The greater distance between ions leads to a less ordered transition state with reduced steric influence from the cation. |

Development and Application of Hydricity Scales

The concept of hydricity, a measure of a compound's ability to donate a hydride ion (H⁻), has become an invaluable tool in chemistry for quantifying and predicting the reactivity of hydride donors. osti.govnsf.gov Thermodynamic hydricity is formally defined as the Gibbs free energy change (ΔG°H⁻) associated with the heterolytic cleavage of a bond to release a hydride ion. mdpi.comnih.govsemanticscholar.orgoup.com Computational chemistry, particularly through the use of Density Functional Theory (DFT), has emerged as a powerful method for determining the hydricities of a wide array of compounds, including main group hydrides like this compound. mdpi.comnih.govsemanticscholar.orgacs.org These theoretical approaches allow for the construction of extensive hydricity scales that are crucial for the rational design of reagents and catalysts for chemical transformations. mdpi.comnih.govsemanticscholar.orgacs.org

Theoretical Quantification of Hydride Donor Abilities for Main Group Hydrides

The theoretical determination of hydricity for main group hydrides, such as those based on boron, aluminum, silicon, and germanium, provides a systematic way to understand their reducing power. researchgate.net Computational methods are particularly valuable because experimental determination can be challenging for many highly reactive or unstable main group hydrides. mdpi.comnih.govsemanticscholar.org The most common theoretical approach involves calculating the Gibbs free energy for the detachment of a hydride ion from the donor molecule in a specific solvent, often acetonitrile (B52724) (MeCN), using a continuum solvent model. mdpi.comnih.govsemanticscholar.org

The reaction is represented as: MH → M⁺ + H⁻

The hydricity, or Hydride Donating Ability (HDA), is the Gibbs free energy (ΔG°[H]⁻) for this reaction. mdpi.comnih.govsemanticscholar.org A lower hydricity value indicates a stronger hydride donor. Computational studies have led to the development of extensive hydricity scales spanning over 160 kcal/mol, encompassing a wide variety of main group hydrides. researchgate.net For instance, a comprehensive scale including 127 main group hydrides was developed to provide a predictive tool for designing new reducing agents. researchgate.net

DFT calculations have been employed to determine the thermodynamic hydricity (HDAMeCN) for numerous borane (B79455) clusters and substituted borohydrides. mdpi.comnih.govsemanticscholar.org These studies reveal how the electronic and steric properties of the substituents on the boron center modulate the hydride donor ability. For example, in tetracoordinate borohydrides of the type [L₃B–H]⁻, the Lewis acidity of the parent borane L₃B is inversely proportional to the hydride-donating ability of the borohydride. mdpi.comnih.gov this compound, [K][(Ph)₃BH], is computationally and experimentally identified as a very mild reducing agent, which corresponds to a relatively high hydricity value compared to more potent hydride donors like lithium aluminum hydride. researchgate.net

The calculated hydricity values allow for the classification of hydride donors. One such classification based on HDAMeCN values suggests the following categories: strong hydride donors (< 50 kcal/mol), medium hydride donors (50-80 kcal/mol), and weak hydride donors (> 80 kcal/mol). mdpi.comnih.gov This framework helps in selecting an appropriate reagent for a specific chemical reduction.

| Hydride Donor | Calculated Hydricity (kcal/mol) | Classification | Reference |

|---|---|---|---|

| [HBEt₃]⁻ (Superhydride) | ~18 | Strong | researchgate.net |

| Li₂[B₂H₆] | 40.9 | Strong | mdpi.comnih.gov |

| Aluminum Hydride | ~38 | Strong | researchgate.net |

| NaBH₄ | ~50 | Medium | oup.com |

| [HB(Ph)₃]⁻ (Triphenylborohydride) | Relatively High (Mild Donor) | Weak/Medium | researchgate.net |

| [HB(C₆F₅)₃]⁻ | ~59 | Medium | researchgate.net |

| B₂H₆ (Diborane) | 82.1 | Weak | mdpi.comnih.gov |

Correlation of Computational Hydricity with Experimental Reactivity Profiles

A key validation of theoretical models is the correlation between computationally derived hydricity values and experimentally observed reactivity. researchgate.netresearchgate.net A strong correlation allows the computational hydricity scale to serve as a predictive tool for reaction design, enabling chemists to anticipate reaction outcomes like rates, yields, and selectivity. osti.govresearchgate.netresearchgate.net Such correlations have been successfully established for various classes of hydride donors, including transition metal hydrides and main group hydrides. researchgate.netresearchgate.net

The process often involves plotting experimental data, such as the logarithm of a reaction rate constant (log k), against the calculated ΔG°H⁻ values for a series of related hydride donors. A linear relationship demonstrates that the hydride donor ability is a primary factor controlling the reaction's kinetics. researchgate.net For example, excellent linear fits have been observed between the transition state energies (ΔG‡) of reactions and the computed hydricities of the catalysts involved. researchgate.net

For this compound, its computationally determined character as a mild hydride donor aligns perfectly with its experimental reactivity profile. researchgate.net It is known for its remarkable chemo- and stereoselectivity. mdpi.comacs.org For example, it readily reduces aldehydes and ketones but is slow or inert towards many other functional groups such as esters, amides, and nitriles. researchgate.netacs.org This chemoselectivity is a direct consequence of its moderate hydricity; it is a strong enough reductant for highly electrophilic carbonyls but not for less reactive functional groups. In contrast, powerful hydride donors with very low hydricity values, like lithium aluminum hydride, show much broader reactivity and less selectivity. The exceptional stereoselectivity observed in the reduction of cyclic ketones by this compound can also be rationalized by considering the steric bulk of the phenyl groups in addition to the electronic nature captured by the hydricity value. researchgate.netmdpi.com

The predictive power of this approach is demonstrated by correlating calculated and experimental hydricities for a range of compounds. The development of a linear correlation between experimental hydricity and the calculated free-energy difference for the "hydricity half-reaction" (AH⁻ → A) allows for the prediction of hydricity for new compounds based solely on computational data. researchgate.netpnas.org

| Hydride Donor | Calculated Hydricity (kcal/mol) | Experimental Hydricity (kcal/mol) | Reference |

|---|---|---|---|

| [HRu(bpy)(tpy)]⁺ | 49.6 | 49.9 | researchgate.netpnas.org |

| [HRe(bpy)(CO)₃(Cl)] | 57.3 | 58.0 | researchgate.netpnas.org |

| BNAH | 61.2 | 59.0 | researchgate.netpnas.org |

| [HRe(pbnHH)(CO)₃(Cl)] | 62.5 | 62.0 | researchgate.netpnas.org |

| [Ru(bpy)₂(pbnHH)]²⁺ | 63.6 | 64.0 | researchgate.netpnas.org |

Coordination Chemistry of the Triphenylborohydride Anion with Alkali Metals

Structural Analysis of Metal Hydridotriphenylborate Complexes

The solid-state structures of alkali metal hydridotriphenylborate complexes, often elucidated through X-ray crystallography, showcase a diversity of coordination environments. The interaction between the alkali metal cation and the hydridotriphenylborate anion can range from direct contact to solvent-separated ion pairing, largely dependent on the specific cation and the presence of other coordinating ligands. rsc.orgresearchgate.net

Single-crystal X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional structure of molecules and crystals, providing data on lattice constants and bond lengths. bu.edubioscience.fi In the context of alkali metal hydridotriphenylborates, XRD studies have revealed significant structural variations across the series from lithium to potassium. researchgate.net

For instance, in complexes with the macrocyclic polyamine ligand Me₄TACD (1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane), the sodium and potassium hydridotriphenylborate complexes exist as contact ion pairs. rsc.org These structures are characterized by a 3-centered-2-electron M···H–B bonding interaction and additional non-covalent M⁺···C(π) interactions with the phenyl rings of the anion. rsc.org In contrast, the analogous lithium complex forms a solvent-separated ion pair, where a THF molecule coordinates to the lithium cation, preventing direct contact with the anion. rsc.org

While a detailed crystal structure for simple, unsolvated potassium triphenylborohydride is not extensively detailed in the surveyed literature, valuable insights can be drawn from analogous compounds. The crystal structure of potassium triethylborohydride (K[HBEt₃]), known as "superhydride," reveals a polymeric structure where the hydridic hydrogen atom bridges between potassium centers, forming K—H—K motifs. nih.gov The key K—H bond lengths in this structure were determined to be 2.53(2) Å and 2.71(2) Å. nih.gov This bridging interaction highlights the strong affinity of the potassium ion for the hydride, an interaction that is also central to the structure of triphenylborohydride complexes.

Table 1: Structural Features of Alkali Metal Hydridotriphenylborate Complexes with Me₄TACD Ligand Data synthesized from research findings. rsc.org

| Metal Cation | Ion Pair Type | Key Interactions |

|---|---|---|

| Lithium (Li⁺) | Separated Ion Pair | Li⁺ coordinated by Me₄TACD and a THF molecule. |

| Sodium (Na⁺) | Contact Ion Pair | Na⁺···H–B (3-center-2-electron bond), Na⁺···C(π) |

| Potassium (K⁺) | Contact Ion Pair | K⁺···H–B (3-center-2-electron bond), K⁺···C(π) |

Ligands play a critical role in modulating the coordination environment of the alkali metal center in hydridotriphenylborate complexes. chemijournal.com Neutral Lewis basic ligands, such as ethers (e.g., THF) and multidentate amines, are commonly employed to solubilize and stabilize these highly reactive species. ncl.ac.uk The choice of ligand can dictate whether the resulting complex is monomeric or polymeric and whether it exists as a contact or separated ion pair. rsc.orgresearchgate.net

The use of polydentate ligands like tris{2-(dimethylamino)ethyl}amine (Me₆TREN) and Me₄TACD has enabled the synthesis and structural characterization of a series of well-defined alkali metal hydridotriphenylborate complexes, M[HBPh₃] (M = Li, Na, K). acs.orgresearchgate.net The structures of these complexes vary significantly from those obtained with simpler ligands. researchgate.net For example, the Me₄TACD ligand encapsulates the alkali metal cations, but the resulting coordination to the [HBPh₃]⁻ anion differs based on the cation's size. rsc.org The smaller lithium ion is fully coordinated by the ligand and a solvent molecule, creating a separated ion pair, whereas the larger sodium and potassium ions still engage in direct contact ion pairing with the anion even when coordinated by Me₄TACD. rsc.org

This demonstrates that a delicate balance between the cation size, the chelating effect of the ligand, and the coordinating ability of the anion determines the final solid-state structure. ncl.ac.uklibretexts.org

Table 2: Effect of Ancillary Ligands on the Structure of Alkali Metal Hydridotriphenylborate Complexes Data synthesized from research findings. rsc.orgacs.orgresearchgate.net

| Ancillary Ligand | Metal Cation | Observed Structural Feature |

|---|---|---|

| Tetrahydrofuran (B95107) (THF) | Lithium | Forms solvated species; can promote separated ion pairs. |

| Me₄TACD | Lithium | Forms a solvent-separated ion pair, [(Me₄TACD)Li(THF)]⁺[HBPh₃]⁻. rsc.org |

| Me₄TACD | Sodium, Potassium | Forms contact ion pairs, [(Me₄TACD)M(HBPh₃)]. rsc.org |

| Me₆TREN | Lithium, Sodium, Potassium | Forms well-defined complexes with varying structures. acs.orgresearchgate.net |

Metal-Ligand Interactions in Solution Phase

The interactions observed in the solid state often persist in solution, but dynamic equilibria between different species can also exist. Spectroscopic and thermodynamic studies are crucial for understanding the behavior of these complexes in the solution phase, where most chemical reactions occur.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for investigating the structure and dynamics of metal-ligand complexes in solution. strath.ac.uk For alkali metal hydridoborates, ¹H, ¹³C, and ¹¹B NMR spectroscopy can provide detailed information about the coordination environment. rsc.orgresearchgate.net

For example, ¹H NMR studies of Me₄TACD-ligated sodium and lithium complexes show distinct signals for the ligand's protons, which can indicate whether the ligand remains coordinated to the metal center in solution. rsc.org Anion photoelectron spectroscopy, though a gas-phase technique, provides fundamental data on electron binding energies that complements solution-phase studies. osti.gov Furthermore, techniques like UV-vis and fluorescence spectroscopy can be employed, particularly when using chromophoric ligands, to monitor the binding of the metal cation to the ligand and anion in solution. mdpi.com These spectroscopic methods can detect changes in the electronic environment upon complexation, providing evidence for the formation of contact or solvent-separated ion pairs in solution. beilstein-journals.orgrsc.org

Thermodynamic studies quantify the stability of complexes in solution by determining parameters such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of complexation. researchgate.netnankai.edu.cn Isothermal titration calorimetry (ITC) is a primary technique used to directly measure the heat released or absorbed during a binding event, from which these thermodynamic parameters can be calculated. mdpi.com

Interplay Between Cation and Anion in Determining Reactivity

The reactivity of alkali metal hydridotriphenylborates is a direct consequence of the interplay between the cation and the anion. rsc.org The [HBPh₃]⁻ anion serves as the source of the hydride (H⁻), a powerful reducing agent. acs.org However, the alkali metal cation is not merely a spectator ion; its Lewis acidic character is crucial for activating the substrate, typically a carbonyl compound or CO₂. rsc.orgacs.org

The strength of this Lewis acidity varies down the group: Li⁺ > Na⁺ > K⁺. This trend significantly impacts catalytic activity. In the hydroboration of carbonyls, the lithium-based hydridotriphenylborate complexes consistently show the highest activity, which is attributed to the stronger Lewis acidity of the Li⁺ ion enhancing substrate activation. rsc.orgacs.org